1-[(2-fluorophenyl)methyl]-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Description
This compound is a tetrahydroquinazoline derivative. Tetrahydroquinazolines are a type of organic compound with a fused two-ring system, consisting of a benzene ring and a quinazoline ring . The presence of fluorophenyl and trimethoxyphenyl groups could potentially give this compound unique properties, but without specific studies or data, it’s hard to predict the exact characteristics of this compound.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a tetrahydroquinazoline core, which is a bicyclic system containing a benzene ring fused to a quinazoline ring. It also contains a fluorophenyl group and a trimethoxyphenyl group attached to the quinazoline ring .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would largely depend on the reaction conditions and the other reactants present. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, and the amine group could participate in reactions like acylation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors like the presence of the fluorine atom and the methoxy groups could influence properties like polarity, solubility, and reactivity .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O5/c1-30-20-12-16(13-21(31-2)22(20)32-3)27-23(28)17-9-5-7-11-19(17)26(24(27)29)14-15-8-4-6-10-18(15)25/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVKTBWZHSRDCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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